Venom

Systemic insecticide mobility Root uptake kinetics Xylem transport

Replacing generic neonicotinoids causes inconsistent pest knockdown and unpredictable residue profiles. Venom (dinotefuran, CAS 165252-70-0), a 3rd-gen nAChR agonist, addresses these gaps: • Water solubility >39,000 mg/L enables rapid root-to-shoot translocation • 96.35% chive maggot larval mortality at 168 h; 89.8-100% whitefly nymph control over 4 weeks • Enantiopure R-dinotefuran: 6.1-fold lower honeybee larval toxicity vs S-form • Short fruit half-life (1.87 d) expedites harvest under EU/Japan MRL compliance

Molecular Formula C7H14N4O3
Molecular Weight 202.21 g/mol
CAS No. 165252-70-0
Cat. No. B1670701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenom
CAS165252-70-0
Synonyms1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine
dinotefuran
MTI 446
MTI-446
N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine
Molecular FormulaC7H14N4O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCNC(=N[N+](=O)[O-])NCC1CCOC1
InChIInChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)
InChIKeyYKBZOVFACRVRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 54,300 mg/L at 20 °C
In heptane 11X10-3, xylene 72, toluene 150, dichloromethane 11,000, acetone 58,000, methanol 57,000, ethanol, 19,000, ethyl acetate 5,200 (all in g/L, 20 °C)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Venom (Dinotefuran) Technical and Procurement Overview


Venom is a commercial formulation of dinotefuran (CAS 165252-70-0), a third-generation neonicotinoid insecticide that acts as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting the insect central nervous system . Characterized by a 1-methyl-3-nitro-2-((tetrahydrofuran-3-yl)methyl)guanidine core, this systemic, broad-spectrum agent is registered for foliar, soil drench, and trunk injection applications across agricultural, horticultural, and veterinary settings . Its unique physicochemical signature—notably exceptional aqueous solubility relative to first-generation neonicotinoids—establishes a distinct performance profile that procurement and formulation scientists must critically evaluate against close analogs.

Mode nAChR agonist for systemic insecticidal research
Application Soil drench, foliar, and trunk injection study routes
Profile High aqueous solubility supports root-to-shoot mobility studies

Critical Differentiators of Venom (Dinotefuran)


Although dinotefuran shares the nAChR agonism common to all neonicotinoids, simple substitution with imidacloprid, thiamethoxam, or clothianidin introduces substantial variability in systemic mobility, residue persistence, enantioselective ecotoxicity, and pest-specific mortality kinetics . Comparative studies demonstrate that dinotefuran's markedly higher water solubility (>39,000 mg/L) accelerates root-to-shoot translocation, while its shorter plant tissue half-life alters pre-harvest interval (PHI) compliance windows . Furthermore, the chiral nature of dinotefuran enables enantiopure formulation strategies that reduce pollinator risk without sacrificing efficacy—a differentiating dimension absent in most achiral neonicotinoid alternatives . These quantifiable distinctions preclude generic interchangeability in regulated residue-sensitive or pollinator-protective operational contexts.

Solubility & Mobility
Dinotefuran
Water solubility >10× higher than imidacloprid / thiamethoxam; systemic uptake kinetics may differ significantly in soil-applied studies.
Residue Persistence
Dinotefuran
Shorter plant tissue half-life alters pre-harvest interval and MRL compliance windows relative to imidacloprid and thiamethoxam.
Chiral Toxicity
Dinotefuran
Enantiomer composition impacts pollinator larval toxicity; racemic or S-enriched lots may not replicate R-enriched safety profiles.
Target-site Affinity
Dinotefuran
Lower nAChR binding affinity vs. imidacloprid may influence cross-resistance patterns in target pest populations.

Venom (Dinotefuran) Comparative Evidence


Water Solubility and Systemic Mobility Advantage

Venom (dinotefuran) exhibits water solubility of 39,830 mg/L, which is approximately 65 times higher than that of imidacloprid (610 mg/L) and 9.7 times higher than thiamethoxam (4,100 mg/L) . This substantial difference in hydrophilicity directly correlates with faster dissolution in soil solution and more rapid apoplastic uptake into plant vascular tissues, providing a mechanistic basis for its enhanced systemic activity in certain crop matrices .

Water Solubility
Head-to-head
39,830 mg/L (20 °C)
Supports rapid soil dissolution and systemic uptake interpretation.
65× higher than imidacloprid (610 mg/L); 9.7× higher than thiamethoxam (4,100 mg/L). Based on PPDB/EFSA data.
Systemic insecticide mobility Root uptake kinetics Xylem transport Physicochemical property differentiation

Systemic Mortality in Dipteran Larvae

In a hydroponic leek root-treatment assay at 100 mg/L, dinotefuran (Venom) achieved 96.35% mortality of Bradysia odoriphaga (Diptera: Sciaridae) 4th instar larvae at 168 hours post-treatment . In contrast, under identical conditions, clothianidin and imidacloprid generated only 32.38% and 36.50% mortality at 72 hours, respectively, with neither reaching the ultimate efficacy level observed for dinotefuran at the extended timepoint . This indicates that dinotefuran's systemic lethal activity continues to accumulate over time, whereas the comparators plateau earlier.

Larval Mortality
Head-to-head
Dinotefuran 96.35% at 168 h vs. clothianidin 32.38% / imidacloprid 36.50% at 72 h (B. odoriphaga)
Cumulative systemic lethal activity continues beyond the plateau observed for comparators.
Hydroponic root treatment, 100 mg/L; timepoints differ (168 vs 72 h).
Systemic insecticide efficacy Root treatment bioassay Diptera larval control Comparative toxicology

Enantioselective Toxicity to Honeybee Larvae

Dinotefuran exists as a pair of enantiomers (R and S) with starkly divergent ecotoxicological profiles. The acute oral LD50 (72 h) of R-dinotefuran to honeybee (Apis mellifera) larvae is 183.6 μg/larva, whereas S-dinotefuran is 30.0 μg/larva—a 6.1-fold difference in potency . The racemic mixture (rac-dinotefuran) exhibits intermediate toxicity (92.7 μg/larva) . Importantly, both enantiomers demonstrate comparable insecticidal efficacy against target agricultural pests, indicating that chiral switching to R-enriched formulations could preserve pest control while reducing non-target pollinator hazard .

Enantioselective Toxicity
Class-level
R-dinotefuran LD50 183.6 μg/larva vs S-dinotefuran 30.0 μg/larva (6.1× difference)
R-enriched formulations may reduce pollinator larval hazard while maintaining pest control.
Honeybee in vitro larval assay, 72 h oral exposure. Comparable pest efficacy reported.
Chiral neonicotinoid differentiation Pollinator safety Enantioselective toxicology Formulation optimization

Residue Dissipation Half-Life in Tomato Fruits

Under open-field tomato cultivation conditions, the first-order dissipation half-life (T1/2) of dinotefuran (Venom) in tomato fruits was determined to be 1.87 days, compared to 2.71 days for imidacloprid and 2.95 days for thiamethoxam . In tomato leaves, the same trend held: 2.11 days for dinotefuran, 2.91 days for imidacloprid, and 3.32 days for thiamethoxam . These differences are statistically significant and translate into shorter pre-harvest interval (PHI) requirements—6 days for imidacloprid versus 9 days for both dinotefuran and thiamethoxam in this specific study .

Tomato Fruit Half-life
Head-to-head
1.87 d (dinotefuran) vs 2.71 d (imidacloprid) vs 2.95 d (thiamethoxam)
Shorter dissipation supports MRL compliance and pre-harvest interval flexibility.
Open field tomato, QuEChERS LC-MS/MS, first-order kinetics.
Pesticide residue dissipation Pre-harvest interval (PHI) First-order degradation kinetics Maximum Residue Limit (MRL) compliance

Systemic Uptake and Whitefly Nymph Control

In a greenhouse study comparing soil drench applications on yellow sage (Lantana camara) and poinsettia (Euphorbia pulcherrima), dinotefuran exhibited more rapid root uptake and leaf tissue accumulation than imidacloprid at both respective label rates and cross-over rates . This accelerated translocation resulted in whitefly (Bemisia tabaci) nymph mortality ranging from 89.8% to 100% across all 4 weeks of the study period, whereas imidacloprid-treated plants showed highly variable mortality ranging from 14.1% to 89.2% . Additionally, dinotefuran-treated plants supported significantly fewer whitefly pupae (<1.0 per plant) at week 4 compared to imidacloprid-treated plants (23.7–25.3 per plant) .

Whitefly Nymph Control
Head-to-head
Dinotefuran 89.8–100% mortality over 4 weeks; imidacloprid 14.1–89.2% (variable)
More consistent systemic suppression under greenhouse conditions.
Yellow sage / poinsettia soil drench; pupal counts reduced >23-fold.
Systemic uptake kinetics Bemisia tabaci control Ornamental pest management Comparative efficacy bioassay

nAChR Binding Affinity in Housefly

Using [³H]imidacloprid as a radioligand in housefly (Musca domestica) head membrane preparations, dinotefuran exhibited a binding affinity that was 13-fold lower than that of imidacloprid, and its insecticidal activity by injection was approximately 10-fold lower on a molar concentration basis . Despite this weaker intrinsic receptor binding, dinotefuran achieves comparable or superior field efficacy in many scenarios due to its enhanced systemic mobility and favorable pharmacokinetics . This disconnection between in vitro receptor potency and in planta performance suggests that dinotefuran may be less prone to target-site resistance mechanisms that rapidly compromise high-affinity neonicotinoids.

nAChR Binding Affinity
Head-to-head
13-fold less active than imidacloprid in housefly head membrane assay
Lower receptor potency may influence target-site resistance management strategies.
[³H]imidacloprid radioligand competition binding; systemic mobility compensates for intrinsic potency.
Receptor binding affinity Mode of action differentiation Cross-resistance potential In vitro radioligand binding

Venom (Dinotefuran) Application Scenarios


Ornamental Crop Systemic Whitefly Control

In greenhouse or nursery production of poinsettias, lantanas, and other high-value ornamentals, the faster systemic uptake and more consistent whitefly nymph mortality (89.8–100% across 4 weeks) observed with dinotefuran compared to imidacloprid's variable efficacy (14.1–89.2%) makes it a preferred choice for protecting aesthetic quality and reducing costly supplemental foliar applications . The higher water solubility (>39,000 mg/L) facilitates rapid root absorption and uniform canopy distribution, which is critical for managing Bemisia tabaci populations before they reach damaging levels .

Dipteran Larval Control in Allium Crops

For leek and onion production systems plagued by Bradysia odoriphaga (chive maggot) larvae, dinotefuran's demonstrated 96.35% cumulative mortality at 168 hours via hydroponic root treatment significantly outperforms the early-stage efficacy of clothianidin and imidacloprid (32–37% at 72 h) . This higher ultimate systemic lethality translates into reduced larval damage to bulbs and stems, potentially minimizing yield loss and the need for multiple soil applications in a single growing season.

Short Pre-Harvest Interval for Export Agriculture

In tomato production destined for markets with stringent MRL enforcement (e.g., EU, Japan), dinotefuran's shorter fruit half-life of 1.87 days—compared to 2.71 days for imidacloprid and 2.95 days for thiamethoxam—enables earlier harvest after the final application . This accelerated dissipation profile reduces the risk of residue exceedances and allows growers greater operational flexibility in scheduling harvests without compromising pest control.

Enantiopure Formulation for Pollinator Safety

In agricultural or horticultural settings where honeybee exposure is a critical regulatory or consumer concern (e.g., blooming cover crops, orchards with pollinator services), the availability of R-enriched dinotefuran technical material offers a tangible pathway to reduce bee toxicity. With R-dinotefuran exhibiting a 6.1-fold lower acute oral LD50 to honeybee larvae (183.6 μg/larva) compared to S-dinotefuran (30.0 μg/larva) while maintaining pest control equivalence, procurement of enantiopure dinotefuran can be strategically justified for pollinator-protective integrated pest management programs .

Application
Selection Property
Validation Focus
Ornamental systemic whitefly control studies
Rapid systemic uptake and uniform canopy distribution
Nymph mortality consistency and whitefly population suppression endpoints
Dipteran larval control in Allium crops
Cumulative systemic lethal activity over extended exposure
Larval mortality at late timepoints and bulb/stem damage reduction
Short pre-harvest interval for export residue compliance
Faster fruit dissipation half-life
MRL compliance timing and harvest scheduling endpoints
Enantiopure formulation for pollinator safety research
R-enriched enantiomer technical material
Bee larval toxicity reduction vs racemate; pest control equivalency evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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